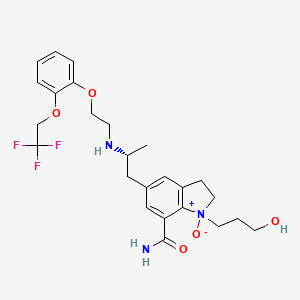
Silodosin N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silodosin N-Oxide is a derivative of Silodosin, which is a selective alpha-1 adrenergic receptor antagonist. Silodosin is primarily used to treat symptoms associated with benign prostatic hyperplasia (BPH). The N-Oxide derivative of Silodosin is of interest due to its potential pharmacological properties and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silodosin N-Oxide involves multiple steps, starting from the parent compound, Silodosin. One common method includes the oxidation of Silodosin using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Silodosin N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Silodosin to this compound.
Reduction: Potential reduction back to Silodosin under specific conditions.
Substitution: Reactions involving the replacement of functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products
The primary product of interest is this compound. depending on the reaction conditions, other by-products may include partially oxidized or reduced forms of Silodosin.
科学的研究の応用
Silodosin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction reactions and to develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and receptor interactions.
Medicine: Explored for its pharmacological properties, particularly in relation to its parent compound, Silodosin, which is used to treat BPH.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Silodosin N-Oxide exerts its effects by interacting with alpha-1 adrenergic receptors, similar to its parent compound, Silodosin. By blocking these receptors, it promotes relaxation of smooth muscle in the bladder neck and prostate, thereby improving urinary symptoms associated with BPH. The molecular targets include the alpha-1A subtype of adrenergic receptors, which are predominantly found in the prostate.
類似化合物との比較
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.
Finasteride: A 5-alpha-reductase inhibitor used for BPH and hair loss.
Doxazosin: An alpha-1 adrenergic receptor antagonist with similar applications.
Uniqueness
Silodosin N-Oxide is unique due to its specific interaction with the alpha-1A subtype of adrenergic receptors, which accounts for its high selectivity and efficacy in treating BPH. Compared to other similar compounds, this compound may offer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.
特性
分子式 |
C25H32F3N3O5 |
|---|---|
分子量 |
511.5 g/mol |
IUPAC名 |
1-(3-hydroxypropyl)-1-oxido-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-ium-7-carboxamide |
InChI |
InChI=1S/C25H32F3N3O5/c1-17(30-8-12-35-21-5-2-3-6-22(21)36-16-25(26,27)28)13-18-14-19-7-10-31(34,9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-,31?/m1/s1 |
InChIキー |
IZGKNEVGNJFXEF-WYXXSATOSA-N |
異性体SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)[N+](CC2)(CCCO)[O-])NCCOC3=CC=CC=C3OCC(F)(F)F |
正規SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)[N+](CC2)(CCCO)[O-])NCCOC3=CC=CC=C3OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


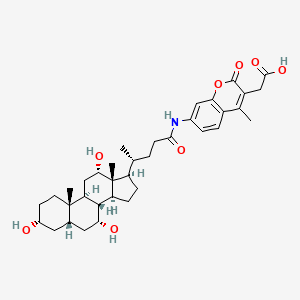
![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)

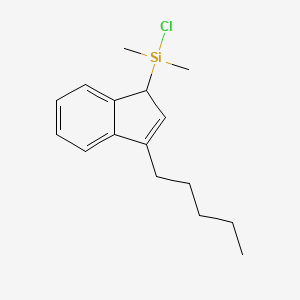
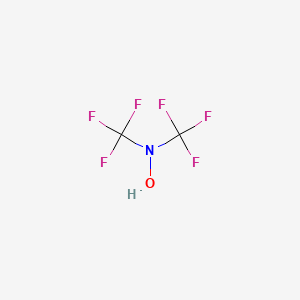
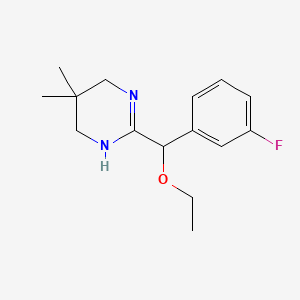
![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)
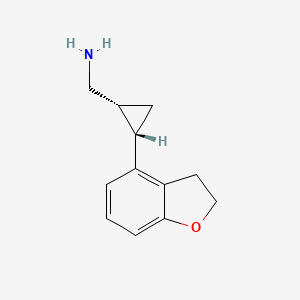
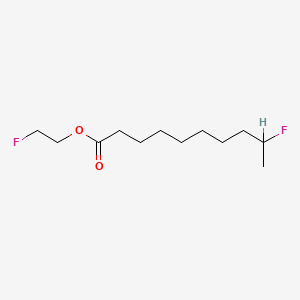
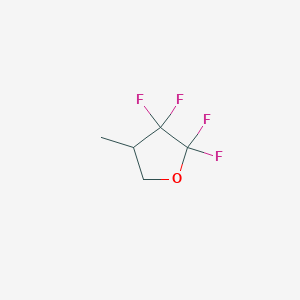
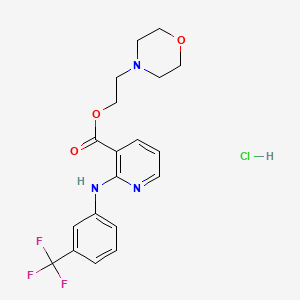
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13423108.png)
